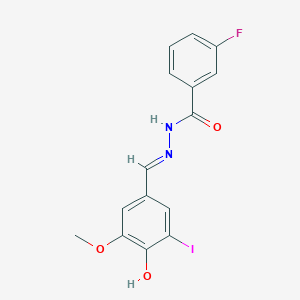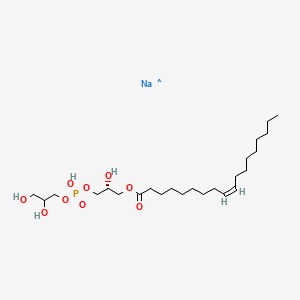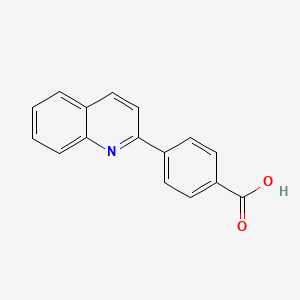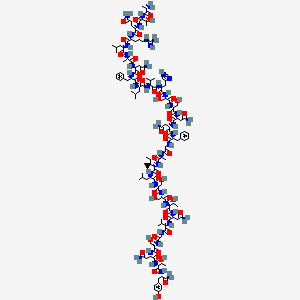
Endosidin 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Endosidin 2 (ES2) is a cell-permeable benzylidene-benzohydrazide that binds to the exocyst component of the 70 kDa (EXO70) subunit of the exocyst complex (Kd = 253 μM, EXO70A1). ES2 binding inhibits exocytosis and endosomal recycling in plant and mammalian cells. ES2 disrupts protein trafficking between the endosome and plasma membrane, which enhances trafficking to the vacuole for degradation. It also inhibits recycling of endocytosed transferrin to the plasma membrane in HeLa cells and can target multiple isoforms of mammalian EXO70, resulting in misregulation of exocytosis.
Wissenschaftliche Forschungsanwendungen
Intrazellulärer Transport von PIN-FORMED-Proteinen
Endosidin 2 wurde nachgewiesen, die Transportwege sowohl neu synthetisierter als auch endocytotischer Pools von PIN-FORMED2 (PIN2) in Epidermiszellen der Arabidopsis-Wurzel zu beeinflussen . Es beschleunigt die Endocytose von PIN2, was zu dessen Aggregation im Cytoplasma und Umleitung der PIN2-Flüsse zu den Vakuolen führt . Dies führt zu einer erheblichen Reduzierung der Häufigkeit dieses Proteins in der Plasmamembran .
Auswirkungen auf andere PIN-FORMED-Proteine
Neben PIN2 stört this compound auch den intrazellulären Transport von PIN-FORMED3 und PIN-FORMED4 . Diese Proteine aggregieren ebenfalls im Cytoplasma unter dem Einfluss von ES2 .
Keine Auswirkungen auf SYT1
Interessanterweise ist SYT1, ein weiteres Protein, das am intrazellulären Transport beteiligt ist, nicht empfindlich gegenüber ES2-Behandlungen und erscheint weder in den cytoplasmatischen Aggregaten noch in den Vakuolen .
Veränderung des Golgi-Apparates
Ultrastrukturelle Analysen haben ergeben, dass ES2 den Golgi-Apparat so beeinflusst, dass die Stapel eine becherförmige und sogar kreisförmige Form annehmen, die von mehreren Vesikeln umgeben ist . Dies führt zur Bildung von Golgi-Stapeln mit anormaler Form, Stapelresten, mehrschichtigen Strukturen, getrennten Golgi-Zisterna-Ringen, tubulären Strukturen und Vesikeln .
Veränderung der Plasmamembran-Proteinzusammensetzung
Es wurde gezeigt, dass this compound die Zusammensetzung der Plasmamembranproteine in Arabidopsis-Wurzeln verändert . Die Häufigkeit von 145 Plasmamembranproteinen wurde nach kurzfristigen ES2-Behandlungen signifikant reduziert <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http
Wirkmechanismus
Target of Action
Endosidin 2 (ES2) primarily targets the exocyst complex , specifically the EXO70 subunit . The exocyst complex plays a crucial role in the process of exocytosis, which is essential for the delivery of proteins and lipids to the plasma membrane or extracellular space in eukaryotes .
Mode of Action
ES2 binds to the EXO70 subunit of the exocyst complex, disrupting the final stages of exocytosis . This disruption affects the trafficking routes of both newly synthesized and endocytic pools of proteins such as PIN-FORMED2 (PIN2) in Arabidopsis root epidermal cells . ES2 also enhances trafficking to the vacuole for degradation .
Biochemical Pathways
ES2 affects the intracellular trafficking of proteins, leading to changes in the directional flow of membrane material between sub-cellular compartments . It accelerates the endocytosis of PIN2, leading to its aggregation in the cytoplasm and redirection of PIN2 flows to vacuoles . This results in a substantial reduction of the abundance of this protein in the plasma membrane .
Pharmacokinetics
It is known that es2 is a cell-permeable drug , suggesting that it can readily cross cell membranes to exert its effects. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ES2.
Result of Action
The action of ES2 leads to a disturbance in the intracellular trafficking of proteins. For instance, it accelerates the endocytosis of PIN2, leading to its aggregation in the cytoplasm and redirection of PIN2 flows to vacuoles . This results in a substantial reduction of the abundance of this protein in the plasma membrane . ES2 also enhances trafficking to the vacuole for degradation .
Action Environment
The action of ES2 can be influenced by environmental factors. For example, the concentration of ES2 used can affect the extent of its impact on exocytosis and endosomal recycling . Furthermore, the solvent used for stock cultures can also influence the threshold concentration of ES2 . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of ES2.
Biochemische Analyse
Biochemical Properties
Endosidin 2 is known to interact with the EXO70 subunit of the exocyst complex . This interaction results in the inhibition of exocytosis and endosomal recycling in both plant and human cells . The EXO70 protein is an important component of the exocyst complex that mediates exocytosis, regulating various cellular functions such as neurite outgrowth, epithelial cell polarity establishment, cell motility, and cell morphogenesis in animal cells .
Cellular Effects
This compound affects the trafficking routes of both newly synthesized and endocytic pools of proteins in cells . For instance, in Arabidopsis root epidermal cells, it has been observed that this compound affects the trafficking routes of PIN-FORMED2 (PIN2), a protein involved in plant growth and development . PIN2 populations accumulated in separated patches, which gradually merged into large and compact ES2 aggregates .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the EXO70 subunit of the exocyst complex . This binding interaction results in the inhibition of exocytosis and endosomal recycling, thereby affecting the trafficking routes of proteins within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the abundance of certain plasma membrane proteins was significantly reduced following short-term this compound treatments . This suggests that this compound may have long-term effects on cellular function, possibly through its impact on protein trafficking .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, it is known that this compound is active in both plant and mammalian systems
Metabolic Pathways
Given its role in inhibiting exocytosis and endosomal recycling, it is likely that this compound interacts with enzymes or cofactors involved in these processes .
Transport and Distribution
This compound is known to affect the transport and distribution of proteins within cells . For example, it has been observed to disrupt the trafficking routes of the PIN2 protein in Arabidopsis root epidermal cells .
Subcellular Localization
This compound is known to affect the subcellular localization of proteins. For instance, it has been observed to cause the accumulation of the PIN2 protein in separated patches within the cytoplasm of Arabidopsis root epidermal cells .
Eigenschaften
IUPAC Name |
3-fluoro-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADDCURKKFTFW-QGMBQPNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FIN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Endosidin 2 interact with its target and what are the downstream effects?
A: this compound specifically targets the Exo70 subunit of the exocyst complex [, ]. This interaction disrupts the final stages of exocytosis, the process by which cells transport molecules outside their membrane-bound compartments [, ]. As a result, this compound treatment leads to a dose-dependent inhibition of exocytosis, affecting various cellular processes that rely on this mechanism, including polarized cell growth and cell wall deposition [, ].
Q2: How does this compound affect the trafficking of proteins like PIN-FORMED2 (PIN2)?
A: Research indicates that this compound significantly alters the trafficking routes of both newly synthesized and endocytosed PIN2 in Arabidopsis root cells []. Upon treatment, PIN2 accumulates in distinct patches within the cytoplasm, which eventually merge into larger aggregates colocalized with endocytic tracer FM4-64. These aggregates suggest disruptions in normal PIN2 trafficking. Additionally, this compound accelerates PIN2 endocytosis and redirects its flow towards vacuoles for degradation. This ultimately reduces the abundance of PIN2 at the plasma membrane, likely impacting auxin transport and plant development [].
Q3: Beyond plants, what is the role of this compound in mammalian cells?
A: Studies demonstrate that the exocyst complex, the target of this compound, plays a crucial role in insulin-stimulated glucose uptake in skeletal muscle cells []. Specifically, the exocyst is involved in the trafficking and delivery of the glucose transporter GLUT4 to the plasma membrane upon insulin signaling []. this compound treatment, by inhibiting the exocyst, was found to impair this GLUT4 translocation, subsequently hindering glucose uptake in response to insulin []. This finding underscores the potential of this compound as a tool to investigate insulin resistance and related metabolic disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)






![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)



![[6-[[bis(prop-2-enyl)amino]methylidene]-1,5-dihydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B593762.png)
